1,4-Dimethoxy-9,10-bis(phenylethynyl)anthracene
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Overview
Description
1,4-Dimethoxy-9,10-bis(phenylethynyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. It is characterized by its high quantum efficiency and stability, which are essential for its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-9,10-bis(phenylethynyl)anthracene can be synthesized through the Suzuki/Sonogashira cross-coupling reactions. The process involves the reaction of 9,10-dibromoanthracene with phenylacetylene in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted anthracenes depending on the electrophile used.
Scientific Research Applications
1,4-Dimethoxy-9,10-bis(phenylethynyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe and in the study of photophysical properties.
Biology: Employed in bioimaging and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential in photodynamic therapy.
Mechanism of Action
The compound exerts its effects through its unique photophysical properties. Upon excitation by light, it undergoes singlet fission, where one singlet exciton splits into two triplet excitons. This process enhances the efficiency of devices like solar cells and OLEDs. The molecular targets include the electronic states of the anthracene core, and the pathways involve energy transfer processes .
Comparison with Similar Compounds
1,4-Dimethoxy-9,10-bis(phenylethynyl)anthracene is compared with other anthracene derivatives such as:
9,10-Bis(phenylethynyl)anthracene: Similar in structure but lacks the methoxy groups, resulting in different photophysical properties.
9,10-Diphenylanthracene: Another derivative with different substituents, affecting its fluorescence and stability.
9,10-Dimethylanthracene: Exhibits different electronic properties due to the presence of methyl groups instead of phenylethynyl groups
These comparisons highlight the uniqueness of this compound in terms of its enhanced stability and photophysical properties, making it a valuable compound in various applications.
Properties
CAS No. |
80034-22-6 |
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Molecular Formula |
C32H22O2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1,4-dimethoxy-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C32H22O2/c1-33-29-21-22-30(34-2)32-28(20-18-24-13-7-4-8-14-24)26-16-10-9-15-25(26)27(31(29)32)19-17-23-11-5-3-6-12-23/h3-16,21-22H,1-2H3 |
InChI Key |
UEXPUIGHURZSFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=C(C3=CC=CC=C3C(=C12)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5)OC |
Origin of Product |
United States |
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